molecular formula C11H12N2O3 B14407249 2-methyl-N-(4-nitrophenyl)but-2-enamide CAS No. 83375-44-4

2-methyl-N-(4-nitrophenyl)but-2-enamide

Cat. No.: B14407249
CAS No.: 83375-44-4
M. Wt: 220.22 g/mol
InChI Key: LERJHUVRHZSINB-UHFFFAOYSA-N
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Description

2-methyl-N-(4-nitrophenyl)but-2-enamide is an organic compound with the molecular formula C11H12N2O3. This compound is characterized by the presence of a nitrophenyl group attached to an amide linkage, which is further connected to a but-2-enamide chain. It is a derivative of butenamide and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-nitrophenyl)but-2-enamide typically involves the reaction of 4-nitroaniline with 2-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-nitrophenyl)but-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-methyl-N-(4-aminophenyl)but-2-enamide.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-methyl-N-(4-nitrophenyl)but-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-nitrophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-nitrophenyl)prop-2-enamide
  • 2-methyl-N-(3-methyl-4-nitrophenyl)prop-2-enamide
  • 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide

Uniqueness

2-methyl-N-(4-nitrophenyl)but-2-enamide is unique due to its specific structural features, such as the position of the nitro group and the but-2-enamide chain. These structural characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

83375-44-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)but-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-3-8(2)11(14)12-9-4-6-10(7-5-9)13(15)16/h3-7H,1-2H3,(H,12,14)

InChI Key

LERJHUVRHZSINB-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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